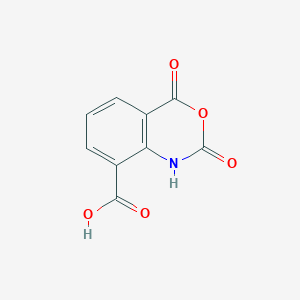

2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

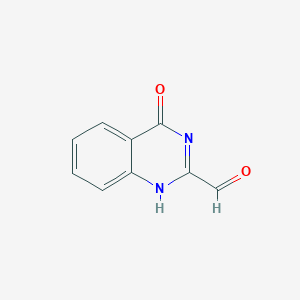

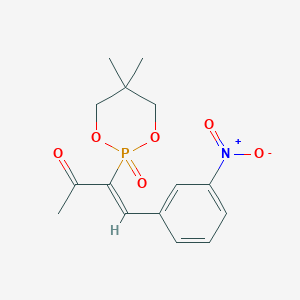

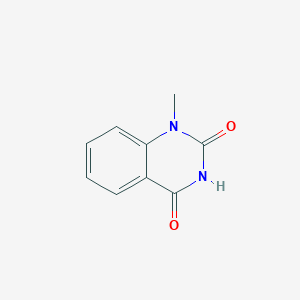

“2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid” is a chemical compound with the molecular formula C9H5NO5 . It has a molecular weight of 207.14 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a benzoxazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and multiple functional groups including two carbonyl groups and a carboxylic acid group . The InChI code and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 0.5, indicating its relative lipophilicity, which influences its absorption and distribution within the body . It has two hydrogen bond donors and five hydrogen bond acceptors . Its topological polar surface area is 92.7 Ų , which can influence its ability to cross cell membranes.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Properties

The synthesis and chemical properties of 1,2-benzoxazines, including 2,4-dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid derivatives, are well-documented. These compounds can be synthesized through various methods, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which in turn are obtained from the cyclization of 3-acyl-1-nitrosopent-1-en-4-ones by heating with urea in boiling methanol or ethanol. Their significance is emphasized in the development of oxazinium salts as electrophiles and their utility as chiral synthons in organic synthesis. The reduction of 1,2-oxazines derivatives to generate various chemically significant compounds has been explored, indicating the versatility of this chemical structure in synthetic organic chemistry (Sainsbury, 1991).

2. Biological Activities and Applications

Benzoxazinoids, including benzoxazinones and benzoxazolinones derived from 1,4-benzoxazin-3-one structures, show potential as antimicrobial scaffolds. These compounds, produced by certain plants, exhibit roles in plant defense against biological threats. Their structural subclasses significantly influence their effectiveness. Interestingly, synthetic derivatives of the 1,4-benzoxazin-3-one backbone demonstrate potent antimicrobial activities against pathogenic fungi and bacteria, showcasing the potential of these compounds in designing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Wirkmechanismus

Mode of Action

It is part of the benzoxazine class of compounds, which are known to interact with various biological targets

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Benzoxazines are a diverse group of compounds that can interact with multiple biochemical pathways depending on their specific structure

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion rates are unknown .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data .

Eigenschaften

IUPAC Name |

2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVIZTWSCWFPXES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438552 |

Source

|

| Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167902-99-0 |

Source

|

| Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)